![molecular formula C17H22BNO4 B2588119 ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate CAS No. 1376938-36-1](/img/structure/B2588119.png)
ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
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Description
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a complex organic compound. It contains a boron atom, which is part of a 1,3,2-dioxaborolane ring that is tetramethylated . This structure is often used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various methods such as FTIR, 1H and 13C NMR spectroscopy, and MS . These methods can provide detailed information about the molecular structure, including the types of bonds and the arrangement of atoms.Chemical Reactions Analysis
Boronic acid compounds, such as ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate, are often used in organic synthesis due to their high stability, low toxicity, and high reactivity in various transformation processes . They are used in reactions such as borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been predicted. For example, the density of ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate is predicted to be 1.17±0.1 g/cm3 .Scientific Research Applications
Fluorescent Probes Synthesis
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is used in synthesizing near-infrared fluorescence probes. For instance, the compound was utilized to synthesize novel near-infrared indole carbazole borate fluorescent probes (Shen You-min, 2014).
Crystal Structure and DFT Study
The compound is a key component in crystal structure and density functional theory (DFT) studies. It has been involved in the synthesis of boric acid ester intermediates with benzene rings. These structures were confirmed by FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction (P.-Y. Huang et al., 2021).
Organic Synthesis
The compound finds extensive use in organic synthesis processes. For example, it was used as a raw substitute material in the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole (T. Liao et al., 2022).
Synthesis of Biologically Active Compounds
This compound plays a significant role in the synthesis of biologically active compounds. For example, it has been used in the preparation of various antimicrobial and anticancer agents (Sandeep Sharma et al., 2012).
Material Science Applications
In material science, the compound is used in the synthesis of electron transport materials. It was effectively used in synthesizing 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene, a key intermediate for electron transport materials (Zha Xiangdong et al., 2017).
properties
IUPAC Name |
ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO4/c1-6-21-15(20)14-9-11-7-8-12(10-13(11)19-14)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHHABIPIFTGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate |
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